molecular formula C5H9BrO B3042328 (2R)-2-(bromomethyl)oxolane CAS No. 57203-02-8

(2R)-2-(bromomethyl)oxolane

Cat. No. B3042328
CAS RN: 57203-02-8
M. Wt: 165.03 g/mol
InChI Key: VOHILFSOWRNVJJ-RXMQYKEDSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2R)-2-(bromomethyl)oxolane” is not explicitly provided in the available resources . The structure would likely include a five-membered oxolane ring with a bromomethyl group attached at the 2-position.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-2-(bromomethyl)oxolane” are not explicitly provided in the available resources . The properties of the compound would likely be influenced by its specific structure and the presence of the bromomethyl group.

Scientific Research Applications

1. Rearrangement and Transformation Studies

  • A novel rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives has been reported, involving a transient dioxolane intermediate. This study enhances understanding of the transformation mechanisms of related compounds (Alliot, Gravel, & Doris, 2013).

2. Synthesis and Intermediate Formation

  • Synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl from intermediates, such as benzaldehyde condensation, is a significant process in chemical synthesis, demonstrating the utility of (2R)-2-(bromomethyl)oxolane in complex chemical formations (Sun Xiao-qiang, 2009).

3. Use in Synthesis of Heterocyclic Systems

  • 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a related compound, demonstrates its utility in the synthesis of heterocyclic systems, highlighting the potential of bromomethylated oxolanes in complex organic synthesis (Bogolyubov, Chernysheva, & Semenov, 2004).

4. Biochemical Impact Studies

  • Studies on the biochemical changes in the central nervous system related to compounds similar to (2R)-2-(bromomethyl)oxolane reveal insights into the biological impacts of such chemicals, contributing to a better understanding of their safety and toxicity profiles (Wang et al., 2002).

5. Fire Retardant Research

6. Solvent Influence on Reactivity

  • Research exploring the solvent-controlled transformation of 2-bromomethyl-2-methylaziridines, closely related to (2R)-2-(bromomethyl)oxolane, highlights the influence of solvents on the reactivity of such compounds. This is crucial for understanding and controlling chemical reactions involving bromomethylated oxolanes (Stankovic et al., 2012).

7. Application in Anti-Cancer Drug Synthesis

  • The synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediary compound for anti-cancer drugs, showcases the potential role of (2R)-2-(bromomethyl)oxolane and its derivatives in pharmaceutical research (Cao Sheng-li, 2004).

Mechanism of Action

The mechanism of action for “(2R)-2-(bromomethyl)oxolane” is not explicitly detailed in the available resources . The compound’s mechanism of action would depend on its specific use and the conditions under which it is used.

Future Directions

The future directions for research or applications involving “(2R)-2-(bromomethyl)oxolane” are not explicitly detailed in the available resources . The potential for future research would likely depend on the specific properties and uses of the compound.

properties

IUPAC Name

(2R)-2-(bromomethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHILFSOWRNVJJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(bromomethyl)oxolane

CAS RN

57203-02-8
Record name (2R)-2-(bromomethyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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